4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a 4-methylphenyl group and a 4-methylpiperazine moiety. This compound is structurally characterized by a central ethyl linker connecting the benzamide and piperazine groups. The 4-methyl substituents on both the benzamide and piperazine rings suggest a design focused on modulating lipophilicity and steric interactions, which are critical for receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-8-19(9-5-17)21(25-14-12-24(3)13-15-25)16-23-22(26)20-10-6-18(2)7-11-20/h4-11,21H,12-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBUTHQMAOBSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the piperazine derivative and then couple it with the benzamide moiety. The reaction conditions often require the use of condensing agents such as N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the piperazine ring allows for nucleophilic substitution reactions, while the benzamide group can participate in acylation and other transformations.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions are typically controlled to favor the desired product formation while minimizing side reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and chemical properties. For example, oxidation of the piperazine ring can lead to the formation of N-oxide derivatives, while reduction of the benzamide group can yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis, allowing for the creation of diverse chemical libraries for drug discovery and other applications.
Biology: In biological research, 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be used to study protein-protein interactions, enzyme inhibition, and other biological processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique chemical properties and reactivity make it suitable for various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
- 2-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (IC50 = 19,952.62 nM):
This analog replaces the 4-methyl group on the benzamide with a 2-methoxy group. The high IC50 value suggests reduced potency compared to other analogs, possibly due to steric hindrance from the ortho-methoxy group or unfavorable electronic effects. This highlights the importance of substituent position in activity . - The 2-methylbenzoyl group on the piperazine introduces steric bulk, which may influence receptor selectivity .
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide :
The nitro group (electron-withdrawing) and pyridyl moiety (hydrogen-bond acceptor) alter electronic density and binding interactions, likely improving affinity for targets like serotonin receptors .
Piperazine Ring Modifications
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide :
The dichlorophenyl group on piperazine enhances halogen bonding, which can improve receptor binding. However, the pentanamide linker may reduce rigidity compared to the ethyl linker in the target compound . - N-benzyl-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}acetamide :
The benzyl and p-tolyl groups add hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Hybrid and Complex Derivatives
- 4-Methyl-N-[2-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]benzamide :
The imidazopyridine moiety introduces a planar heterocycle, enabling π-π stacking interactions with aromatic residues in enzyme active sites .
Table 1: Key Structural and Functional Comparisons
Mechanistic Implications
- Conversely, electron-withdrawing groups (e.g., nitro) may improve binding via dipole interactions .
- Steric Considerations : Bulky substituents on piperazine (e.g., benzoyl) can hinder binding to flat receptor pockets, while smaller groups (e.g., methyl) allow better fit .
- Solubility and Permeability : Polar groups (e.g., methoxy, hydroxy) improve solubility but may reduce blood-brain barrier penetration, whereas hydrophobic groups (e.g., ethyl, benzyl) have the opposite effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
